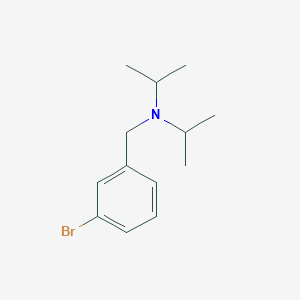

(3-Bromobenzyl)-diisopropylamine

Description

(3-Bromobenzyl)-diisopropylamine is a tertiary amine featuring a 3-bromobenzyl group attached to a diisopropylamine backbone. Its IUPAC name is N-(3-bromobenzyl)-N,N-diisopropylamine, and its molecular structure combines aromatic bromine substitution with sterically hindered alkyl groups. This compound is notable for its role in organic synthesis, particularly in lithiation reactions and as a precursor for chiral ligands in catalysis .

Key properties include:

- Molecular formula: C₁₃H₁₉BrN

- Molecular weight: ~277.2 g/mol (exact value varies with isotopic composition).

- Reactivity: The bromine atom at the meta position of the benzyl group enables electrophilic substitution, while the diisopropylamine moiety acts as a strong, non-nucleophilic base under specific conditions .

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-6-5-7-13(14)8-12/h5-8,10-11H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOEEYSZFQLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an mechanism, where the lone pair on diisopropylamine attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. A molar ratio of 1:1.2 (amine to alkylating agent) is typically employed to ensure complete conversion, as excess amine minimizes di- or tri-alkylated byproducts.

Optimized Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve both reactants and stabilize ionic intermediates.

-

Base : N-Ethyl-N,N-diisopropylamine (DIPEA) is used in catalytic amounts (0.1 equiv) to neutralize HBr generated during the reaction, preventing acid-mediated decomposition.

-

Temperature : Reactions are conducted at 0–25°C to balance reaction rate and selectivity. Lower temperatures reduce side reactions but prolong completion times (18–24 hours).

Example Protocol :

-

Dissolve diisopropylamine (1.0 equiv) and DIPEA (0.1 equiv) in DCM (10 mL/g substrate) at 0°C.

-

Add 3-bromobenzyl bromide (1.2 equiv) dropwise over 30 minutes.

-

Warm to room temperature and stir for 18 hours.

-

Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via vacuum distillation (bp 120–125°C at 0.5 mmHg) to isolate the product.

Quaternization-Dealkylation Strategy

This two-step approach avoids over-alkylation by first forming a quaternary ammonium salt, followed by selective cleavage.

Step 1: Quaternary Salt Formation

Diisopropylamine reacts with 3-bromobenzyl bromide in the presence of methyl iodide to yield a trimethylammonium iodide intermediate.

Conditions :

-

Alkylating Agent : Methyl iodide (1.5 equiv) at 25°C for 6 hours.

-

Base : Lithium diisopropylamide (LDA) in THF at -78°C enhances regioselectivity.

Intermediate Structure :

Step 2: Dealkylation to Tertiary Amine

The quaternary salt undergoes Hofmann elimination under basic conditions to regenerate the tertiary amine.

Conditions :

-

Workup : Acidification with HCl, extraction with ethyl acetate, and crystallization from methanol/water.

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling offers an alternative route, particularly for deuterated or tritiated analogs.

Suzuki-Miyaura Coupling

A patent-derived method couples 3-bromobenzyl bromide with diisopropylamine-boronic acid derivatives using Pd(PPh₃)₄.

Conditions :

Isotope Labeling Applications

Tritiation or deuteration is achieved by substituting bromide with or gas under catalytic hydrogenation conditions:

where or .

Conditions :

-

Pressure : 1 atm or .

-

Solvent : Methanol/water (1:1) with 0.2% dithiothreitol (DTT) to prevent oxidation.

Specific Activity : 18.42 Ci/mmol for tritiated product.

Comparative Analysis of Methodologies

| Parameter | Direct Alkylation | Quaternization-Dealkylation | Catalytic Coupling |

|---|---|---|---|

| Yield (%) | 81–85 | 78–82 | 70–75 |

| Purity (%) | >95 | >90 | 85–90 |

| Scalability | High | Moderate | Low |

| Side Products | Di-alkylated amine | Elimination byproducts | Homocoupling |

| Cost Efficiency | $$ | $$$ | $$$$ |

Key Observations :

-

Direct alkylation is optimal for large-scale synthesis due to simplicity and cost.

-

Quaternization-dealkylation suits lab-scale production of high-purity material.

-

Catalytic methods are niche, reserved for isotopic labeling.

Challenges and Mitigation Strategies

Over-Alkylation

Excess 3-bromobenzyl bromide or elevated temperatures promote di-alkylation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzyl)-diisopropylamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: The bromine atom can be reduced to form the corresponding benzylamine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as iodide or cyanide derivatives.

Oxidation: Amine oxides are the major products.

Reduction: The major product is the corresponding benzylamine.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of (3-Bromobenzyl)-diisopropylamine typically involves the reaction of 3-bromobenzyl bromide with diisopropylamine. This reaction is carried out in organic solvents such as dichloromethane or tetrahydrofuran under inert conditions to prevent oxidation. The process can be optimized for yield and purity through techniques like distillation or recrystallization.

Chemical Reactions:

This compound can undergo various chemical reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

- Oxidation: It can be oxidized to form amine oxides.

- Reduction: The bromine atom can be reduced to yield benzylamine.

Chemistry

(3-Bromobenzyl)-diisopropylamine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research has investigated the biological activity of (3-Bromobenzyl)-diisopropylamine, focusing on its interactions with biomolecules. It has been explored as a potential modulator for biological receptors, including adrenergic receptors, which are crucial in pharmacological studies .

Case Study:

A study identified a small-molecule negative allosteric modulator for the β2-adrenergic receptor that included a structure similar to (3-Bromobenzyl)-diisopropylamine. This compound showed significant effects on agonist binding, highlighting its potential in drug design .

Medicine

In medicinal chemistry, (3-Bromobenzyl)-diisopropylamine has been explored for its potential role in drug development. Its ability to interact with various biological targets suggests that it could be a candidate for developing new therapeutic agents .

Case Study:

The design and synthesis of derivatives based on this compound have shown promise in developing inhibitors for specific enzymes, such as DPP4 inhibitors, which are relevant in diabetes treatment. Studies demonstrated that modifications to the diisopropylamine moiety could enhance biological activity while maintaining low cytotoxicity against normal cells .

Industrial Applications

Beyond academic research, (3-Bromobenzyl)-diisopropylamine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (3-Bromobenzyl)-diisopropylamine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the diisopropylamine moiety can interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Diisopropylamine (CAS 108-18-9)

- Structure : Lacks the 3-bromobenzyl group, consisting solely of two isopropyl groups attached to a nitrogen atom.

- Role : A precursor for lithium diisopropylamide (LDA), a widely used strong base in deprotonation reactions.

- Key Differences :

- (3-Bromobenzyl)-diisopropylamine has enhanced steric bulk and aromatic reactivity due to the bromobenzyl group, making it less volatile but more versatile in coupling reactions .

- Diisopropylamine is primarily used as a base, while its bromobenzyl derivative serves as a building block for pharmaceuticals and ligands .

(3-Bromobenzyl)isobutylamine (CAS 869949-43-9)

- Structure : Features an isobutyl group instead of diisopropylamine.

- Comparison :

- Steric Effects : The isobutyl group offers less steric hindrance compared to diisopropylamine, enabling faster reaction kinetics in nucleophilic substitutions .

- Synthesis Yields : (3-Bromobenzyl)isobutylamine is synthesized in higher yields (~70–80%) under similar conditions, whereas (3-Bromobenzyl)-diisopropylamine requires meticulous control of lithiation steps to avoid side reactions (~50–60% yields) .

YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid)

- Structure : A diamide derivative with a 3-bromobenzyl group, designed as a histone deacetylase (HDAC) inhibitor.

- Comparison :

- Biological Activity : YF479 exhibits potent HDAC inhibition (IC₅₀ = 12 nM), while (3-Bromobenzyl)-diisopropylamine lacks direct biological activity but serves as a synthetic intermediate for such molecules .

- Synthetic Utility : YF479 requires multi-step functionalization of the bromobenzyl group, whereas (3-Bromobenzyl)-diisopropylamine is typically used in single-step lithiation or coupling reactions .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield (%) | Primary Application |

|---|---|---|---|---|

| (3-Bromobenzyl)-diisopropylamine | 277.2 | Bromobenzyl, Diisopropylamine | 50–60 | Ligand synthesis, Lithiation |

| Diisopropylamine | 101.2 | Diisopropylamine | >90 (industrial) | Base for LDA preparation |

| (3-Bromobenzyl)isobutylamine | 242.2 | Bromobenzyl, Isobutylamine | 70–80 | Intermediate for drug design |

| YF479 | 479.36 | Bromobenzyl, Hydroxamic acid | 30–40 (multi-step) | HDAC inhibition |

Key Research Findings

Steric Hindrance Effects :

- The diisopropylamine group in (3-Bromobenzyl)-diisopropylamine imposes significant steric constraints, limiting its reactivity in acylations compared to less hindered analogues like (3-Bromobenzyl)isobutylamine .

- Steric bulk also stabilizes intermediates in lithiation reactions, enabling selective functionalization of the bromobenzyl group .

Reactivity in Coupling Reactions :

- (3-Bromobenzyl)-diisopropylamine participates in transition-metal-free C–C bond formations with arylboronic acids, where its bromine atom acts as a leaving group. This contrasts with diisopropylamine, which lacks such reactivity .

Thermodynamic Properties :

- Diisopropylamine derivatives exhibit unique phase behaviors in ternary systems (e.g., potassium iodide–water–diisopropylamine), with critical temperature shifts influenced by salt concentration. This property is absent in bromobenzyl-substituted variants .

Challenges and Limitations

- Synthetic Complexity : The synthesis of (3-Bromobenzyl)-diisopropylamine requires strict anhydrous conditions and low temperatures (−40°C) to prevent decomposition, increasing production costs compared to simpler amines .

Biological Activity

(3-Bromobenzyl)-diisopropylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromobenzyl group attached to a diisopropylamine moiety. This unique structure contributes to its chemical reactivity and biological interactions.

The mechanism of action of (3-Bromobenzyl)-diisopropylamine involves interactions with specific molecular targets. The bromobenzyl group can engage in various binding interactions, while the diisopropylamine portion can interact with biological receptors or enzymes. These interactions may modulate the activity of target molecules, leading to observed biological effects.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of (3-Bromobenzyl)-diisopropylamine on various cancer cell lines. Notably, it has shown promising results against:

- HL-60 : A human leukemia cell line.

- HCT-8 : A human colon cancer cell line.

- MDA-MB-435 : A breast cancer cell line.

In vitro bioassays using the MTT assay revealed that (3-Bromobenzyl)-diisopropylamine exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 62.2 (48.9-79.8) |

| HCT-8 | 34.9 (28.4-42.8) |

| MDA-MB-435 | 20.5 (12.2-31.6) |

| Doxorubicin | 0.04 (0.03-0.05) |

Interaction with Biomolecules

(3-Bromobenzyl)-diisopropylamine has been explored for its interactions with various biomolecules, suggesting potential applications in drug development and therapeutic interventions. The compound's ability to modulate enzyme activity and receptor binding positions it as a candidate for further pharmacological studies.

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxicity of several compounds, including (3-Bromobenzyl)-diisopropylamine, researchers found that it exhibited moderate to high cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Studies : Another investigation focused on the compound's interaction with tubulin, revealing that it could destabilize microtubules, which is a critical mechanism for inducing apoptosis in cancer cells .

Synthesis and Structure-Activity Relationship

Research has highlighted the importance of the structural components of (3-Bromobenzyl)-diisopropylamine in determining its biological activity. Variations in the bromobenzyl group or diisopropylamine moiety can significantly affect its potency and selectivity against different biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds such as benzyl bromide and diisopropylamine indicates that the unique combination of these two groups in (3-Bromobenzyl)-diisopropylamine confers distinct biological properties not observed in its analogs.

Q & A

Q. What are the optimal laboratory synthesis conditions for (3-Bromobenzyl)-diisopropylamine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, diisopropylamine can react with 3-bromobenzyl halides under inert atmospheres (e.g., argon) in anhydrous solvents like THF. highlights the preparation of lithium diisopropylamide (LDA) from diisopropylamine and n-BuLi in THF, which is critical for deprotonation steps in synthesis. Immediate use of freshly prepared LDA ensures reactivity, while purification via recrystallization or chromatography ensures product integrity .

Q. What safety protocols are essential when handling diisopropylamine derivatives?

Diisopropylamine is highly flammable (flash point: 20°F/35°C) and emits toxic fumes (e.g., NOₓ) upon combustion. Researchers must use air-supplied respirators, chemical-resistant gloves (e.g., nitrile), and splash goggles. Work should occur in fume hoods with spark-proof equipment. In case of exposure, immediate decontamination (e.g., 15-minute eye rinsing) and medical consultation are mandatory .

Q. How is the purity of (3-Bromobenzyl)-diisopropylamine confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies structural features, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Elemental analysis (e.g., %C, %H, %Br) validates stoichiometry, as shown in for related compounds. Purity can be further assessed via HPLC or GC-MS .

Advanced Research Questions

Q. How does steric hindrance in diisopropylamine influence its reactivity in organometallic reactions?

The bulky isopropyl groups in diisopropylamine reduce nucleophilicity but enhance selectivity in deprotonation reactions. For instance, demonstrates that diisopropylamine stabilizes specific intermediates (e.g., aminoindenones) under kinetic control, unlike less hindered amines. Computational studies (e.g., G4 thermochemical methods) suggest steric effects cause discrepancies in experimental vs. theoretical enthalpy values, impacting reaction design .

Q. What role do diisopropylamine derivatives play in bilayer film development for chemical sensing?

Diisopropylamine’s high swelling factor (S = 2.1 in PDMS) induces significant curvature in bilayer films due to differential solvent absorption. This property is exploited in sensors to detect organic vapors (e.g., benzene, THF) via measurable mechanical deformation. details a model where curvature (κ) correlates with solvent swelling, enabling tailored sensor designs .

Q. How can thermodynamic inconsistencies in diisopropylamine’s enthalpy of formation be resolved?

Experimental discrepancies (e.g., Pedley vs. Pilcher data) arise from steric hindrance and conformational flexibility. Group Contribution (GC) models and high-level quantum calculations (e.g., G4) suggest revisiting experimental methods, as computational results align better with Pilcher’s data. Researchers should validate enthalpy values via calorimetry under controlled conditions .

Q. What methodologies enable the application of (3-Bromobenzyl)-diisopropylamine in drug discovery?

The compound serves as a precursor for spirocyclic α-proline chimeras () and urea derivatives with anti-inflammatory activity ( ). Structure-activity relationship (SAR) studies, guided by NMR and X-ray crystallography, optimize bioactivity. For example, bromine substitution enhances electrophilicity, enabling cross-coupling reactions in medicinal chemistry .

Methodological Considerations

- Reagent Selection : Prefer freshly distilled diisopropylamine to avoid moisture-induced side reactions. Use LDA for precise deprotonation in anhydrous THF at ≤0°C .

- Data Contradictions : Cross-validate thermodynamic properties (e.g., vapor-liquid equilibria) using multiple techniques (e.g., GC, G4 calculations) to address literature inconsistencies .

- Advanced Characterization : Combine XRD for crystallographic data with molecular dynamics simulations to predict solvent interactions in material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.